molecular formula C11H14N2 B14247389 1-(2-Phenylethyl)-1-prop-2-ynylhydrazine CAS No. 374688-49-0

1-(2-Phenylethyl)-1-prop-2-ynylhydrazine

Cat. No.: B14247389
CAS No.: 374688-49-0
M. Wt: 174.24 g/mol
InChI Key: YRSPDBZZQRNQQV-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)-1-prop-2-ynylhydrazine is an organic compound that features a hydrazine functional group bonded to a phenylethyl and a prop-2-ynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenylethyl)-1-prop-2-ynylhydrazine typically involves the reaction of phenylethylamine with propargyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylethyl)-1-prop-2-ynylhydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Phenylethyl)-1-prop-2-ynylhydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)-1-prop-2-ynylhydrazine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. It may also interact with enzymes and receptors, leading to alterations in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Phenylethyl)-4-phenyl-4-acetoxypiperidine
  • N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide
  • 2-Fluoroacrylfentanyl
  • 2-Fluorobutyrfentanyl

Uniqueness

1-(2-Phenylethyl)-1-prop-2-ynylhydrazine is unique due to its combination of a phenylethyl and a prop-2-ynyl group attached to a hydrazine moiety. This unique structure imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

CAS No.

374688-49-0

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

1-(2-phenylethyl)-1-prop-2-ynylhydrazine

InChI

InChI=1S/C11H14N2/c1-2-9-13(12)10-8-11-6-4-3-5-7-11/h1,3-7H,8-10,12H2

InChI Key

YRSPDBZZQRNQQV-UHFFFAOYSA-N

Canonical SMILES

C#CCN(CCC1=CC=CC=C1)N

Origin of Product

United States

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